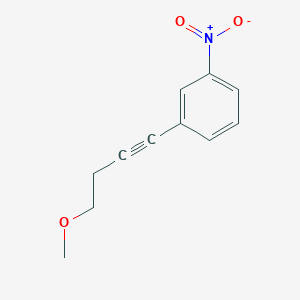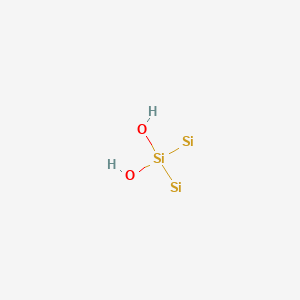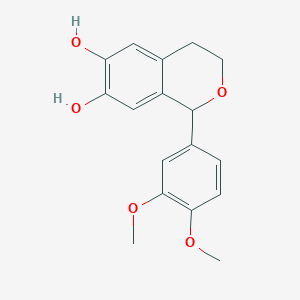
(2-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone is an organic compound belonging to the class of benzophenones. Benzophenones are known for their diverse applications in various fields, including pharmaceuticals, cosmetics, and materials science. This compound, specifically, has been studied for its potential therapeutic properties and its structural characteristics .
Méthodes De Préparation
The synthesis of (2-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone involves a Friedel-Crafts acylation reaction. The process begins with the reaction of 2-methylphenyl-4-methylbenzoate with anhydrous aluminum chloride in dry nitrobenzene. The mixture is refluxed with stirring for 30 minutes, followed by cooling and decomposition with acidulated ice-cold water. The product is then extracted with ether and purified through recrystallization from alcohol, yielding the compound in 85% yield .
Analyse Des Réactions Chimiques
(2-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives have shown potential as anti-inflammatory and antifungal agents.
Mécanisme D'action
The mechanism of action of (2-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. For instance, as a p38 MAP kinase inhibitor, it binds to the kinase domain, preventing the phosphorylation and activation of downstream targets involved in inflammatory responses. This inhibition can reduce the production of pro-inflammatory cytokines and other mediators .
Comparaison Avec Des Composés Similaires
(2-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone can be compared with other benzophenone derivatives, such as:
(4-Hydroxy-3-methylphenyl)(phenyl)methanone: Similar structure but different substitution pattern, leading to variations in biological activity.
(2-Hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone: Contains a pyrazole ring, which may confer different pharmacological properties.
(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone:
Propriétés
Numéro CAS |
887344-78-7 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(2-hydroxy-3-methylphenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C15H14O2/c1-10-6-8-12(9-7-10)15(17)13-5-3-4-11(2)14(13)16/h3-9,16H,1-2H3 |
Clé InChI |
URAHCXVXMJJJSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile](/img/structure/B14191924.png)
![Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl-](/img/structure/B14191929.png)
![N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14191938.png)
![1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene](/img/structure/B14191942.png)
![5-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14191953.png)
![2-{4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl}-1H-benzimidazole](/img/structure/B14191962.png)


![9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane](/img/structure/B14191983.png)


![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-ethyl-](/img/structure/B14191999.png)
![2-[2,3,5,6-Tetrafluoro-4-(5-thiophen-2-ylthiophen-2-yl)phenyl]-5-thiophen-2-ylthiophene](/img/structure/B14192000.png)
methyl]-](/img/structure/B14192007.png)
